REACTION_SMILES
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[CH3:11][CH2:12][OH:13].[CH3:14][C:15](=[O:16])[CH3:17].[CH3:1][I:2].[NH:3]1[C:4](=[S:10])[NH:5][CH2:6][CH2:7][CH2:8][CH2:9]1>>[NH:3]1[C:4]([S:10][CH3:11])=[N:5][CH2:6][CH2:7][CH2:8][CH2:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=C1NCCCCN1
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Name
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Type
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product
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Smiles
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CSC1=NCCCCN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |